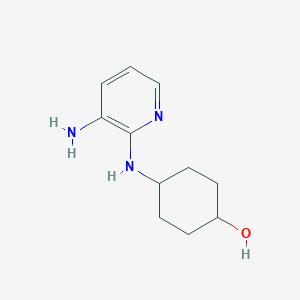

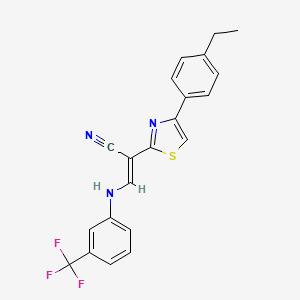

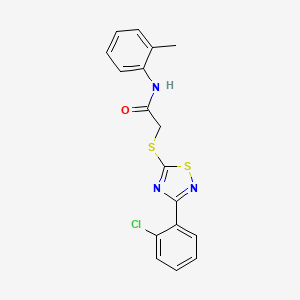

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol, commonly known as JNJ-54452840, is a novel and potent inhibitor of the histone lysine demethylase KDM2A. KDM2A is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are involved in the regulation of gene expression by removing methyl groups from histone proteins. JNJ-54452840 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Enantioselective Addition of Diethylzinc to Aldehydes : This research explores the use of amino alcohols, similar in structure to (1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, producing various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Catalysis and Synthesis

- Synthesis of Dialkylaminopyridine Acylation Catalysts : Discusses the economical synthesis of dialkylaminopyridines, which are similar to the queried compound, and their application as catalysts in the acylation of hindered alcohols (Deratani et al., 1987).

Ring-Closing Metathesis

- Synthesis of Functionalized Cyclohexene Skeleton : This study demonstrates the diastereoselective synthesis of a functionalized cyclohexene skeleton, a structure related to the queried compound, using ring-closing metathesis and Grignard reactions (Cong & Yao, 2006).

Chemical Transformations

- Decarboxylation of α-Amino Acids : Research on the catalytic decarboxylation of α-amino acids to yield amino compounds, relevant to the structure and function of the queried compound (Hashimoto et al., 1986).

Synthesis of Diaminocyclohexanol Derivatives

- Asymmetric Synthesis of Diaminocyclohexanol : Discusses the hydroboration of bis[(S)-1-phenylethylamino]cyclohex-4-ene derivatives to yield diastereomeric mixtures of 3,4-diaminocyclohexanol derivatives, which are structurally related to the queried compound (Savoia et al., 2010).

Schiff Base Ligands and Metal Complexes

- Schiff Base Ligands and Metal Complexes : Investigates new Schiff base ligands derived from dialkylaminopyridine and their metal complexes, focusing on their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Application in Medicinal Chemistry

- Synthesis and Biological Evaluation of Compounds : Examines the synthesis of substituted cyclohexanol derivatives and their antimicrobial and antioxidant activities, highlighting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Propiedades

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-2,7-9,15H,3-6,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSBSKBWIYGLQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=N2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236783 |

Source

|

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233955-66-2 |

Source

|

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)